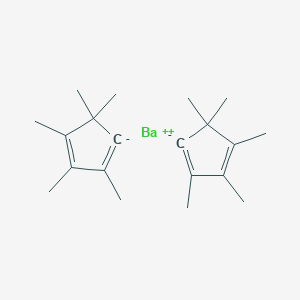
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentadiene Reaction: One common method involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene.
Metal-Catalyzed Carbon-Carbon Bond Formation: Another method involves the use of metal catalysts to facilitate carbon-carbon bond formation, leading to the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene.
Industrial Production Methods: The industrial production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Ligand Synthesis: The compound serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, which is used in various coordination chemistry applications.
Catalysis: It is used as a ligand in iridium-catalyzed transformations of alcohols to amides.
Biology and Medicine:
Electron Mediator: The compound acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in coordination chemistry. It can form stable complexes with various metal ions, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of transition states during catalytic cycles .
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is similar in structure but does not contain the barium ion.
Bis(pentamethylcyclopentadienyl)barium: This compound contains two pentamethylcyclopentadienyl ligands coordinated to a barium ion.
Uniqueness: Barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to the presence of the barium ion, which imparts distinct chemical properties and reactivity compared to similar compounds without the barium ion.
Properties
Molecular Formula |
C20H30Ba |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ba/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
ZVWNPBSWYPWMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















